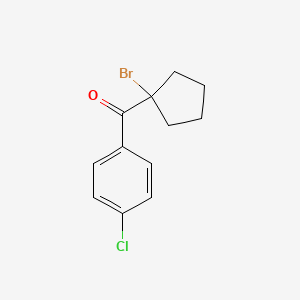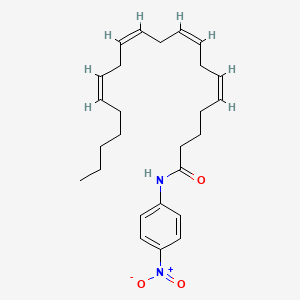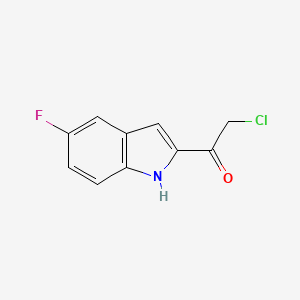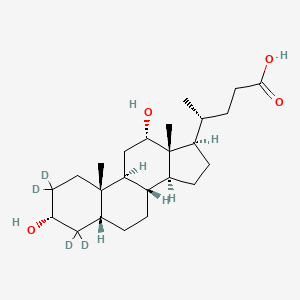
A-L-RHAMNOPYRANOSYLPHENYL*ISOTHIOCYANATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-L-RHAMNOPYRANOSYLPHENYL*ISOTHIOCYANATE typically involves the reaction of glycosidophenylisothiocyanates with various substrates . The reaction conditions often require controlled temperatures and specific reagents to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under cGMP (current Good Manufacturing Practice) conditions . This ensures the compound’s purity and quality, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
A-L-RHAMNOPYRANOSYLPHENYL*ISOTHIOCYANATE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols .
Scientific Research Applications
A-L-RHAMNOPYRANOSYLPHENYL*ISOTHIOCYANATE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of A-L-RHAMNOPYRANOSYLPHENYL*ISOTHIOCYANATE involves its interaction with specific molecular targets, such as membrane lectins on the cell surface . These interactions facilitate the uptake of neoglycoproteins into cells, allowing for targeted delivery of therapeutic agents or other molecules .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to A-L-RHAMNOPYRANOSYLPHENYL*ISOTHIOCYANATE include:
Phenyl isothiocyanate: A simpler compound with similar reactivity but lacking the rhamnopyranosyl group.
Glucosidophenyl isothiocyanate: Another glycosidic isothiocyanate with a different sugar moiety.
Uniqueness
This compound is unique due to its specific structure, which includes a rhamnopyranosyl group. This structural feature allows it to interact with specific molecular targets, making it particularly useful in the synthesis of neoglycoproteins and other specialized applications .
Properties
CAS No. |
120967-91-1 |
|---|---|
Molecular Formula |
C13H15NO5S |
Molecular Weight |
297.325 |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-(4-isothiocyanatophenoxy)-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H15NO5S/c1-7-10(15)11(16)12(17)13(18-7)19-9-4-2-8(3-5-9)14-6-20/h2-5,7,10-13,15-17H,1H3/t7-,10-,11+,12+,13-/m0/s1 |
InChI Key |
UDYHMLWCTHVMQT-HPMQQCADSA-N |
SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)N=C=S)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


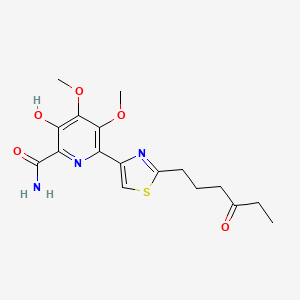
![[1,4]Dioxino[2,3-g][1,3]benzothiazole](/img/structure/B571219.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-benzoyl-3-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]benzoate;N,N-diethylethanamine](/img/structure/B571226.png)
